![molecular formula C11H10N2O B2821182 1-[3-(1H-咪唑-1-基)苯基]乙酮 CAS No. 25700-00-9](/img/structure/B2821182.png)

1-[3-(1H-咪唑-1-基)苯基]乙酮

描述

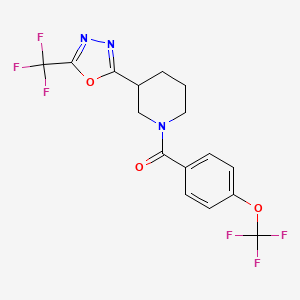

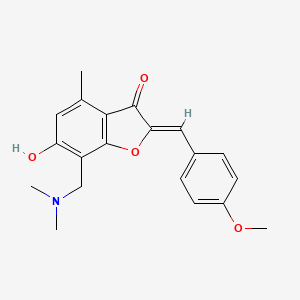

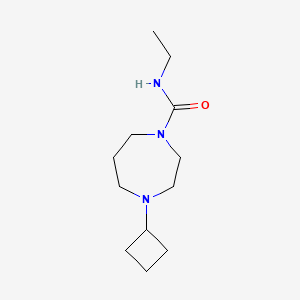

“1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one” includes an imidazole ring attached to a phenyl group and an ethanone group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .科学研究应用

腐蚀抑制

咪唑衍生物(包括与“1-[3-(1H-咪唑-1-基)苯基]乙烷-1-酮”结构相关的化合物)的一项重要应用是腐蚀抑制。科斯塔等人(2021 年)对咪唑基分子在酸性介质中对碳钢腐蚀的抑制作用进行的研究证明了这些化合物在保护金属免受腐蚀方面的潜力。该研究发现,咪唑的衍生物通过实验和分子建模方法显着提高了腐蚀抑制的效率,突显了分子极性在增强防腐性能中的重要性(Costa 等人,2021 年)。

新型化合物的合成

咪唑衍生物在新型化合物的合成中也发挥着至关重要的作用。Chennapuram 等人(2015 年)展示了咪唑[1,2-a]吡啶化合物与甲基酮的高效且选择性的氧化交叉偶联,为合成新分子提供了一条通用的途径。这种方法得益于简单的反应条件、没有金属催化剂以及选择性的产物形成,为合成化学的进步做出了贡献(Chennapuram 等人,2015 年)。

抗利什曼原虫活性

在药物研究领域,侯赛因等人(2016 年)探索了 1-[4-(1H-咪唑-1-基)苯基]-3-苯基丙-2-烯-1-酮具有抗利什曼原虫活性的潜在药效团。这项研究通过缩合各种取代的苯甲醛合成了一系列化合物,证明了一些衍生物具有显着的抗利什曼原虫和抗真菌活性,强调了这些化合物在药物方面的应用(侯赛因等人,2016 年)。

金属有机骨架

基于咪唑的分子也有助于金属有机骨架 (MOF) 的开发。孙等人(2010 年)报道了通过使联苯-3,3',4,4'-四羧酸盐和柔性双(咪唑)配体与金属离子反应成功分离出具有不同结构的新型 MOF。这些化合物在催化、储气和分离技术中显示出潜在的应用,证明了咪唑衍生物在材料科学中的多功能性(孙等人,2010 年)。

作用机制

Target of Action

The compound 1-(3-(1H-imidazol-1-yl)phenyl)ethanone, also known as 1-(3-imidazol-1-ylphenyl)ethanone or 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . and p97.

Mode of Action

Imidazole derivatives have been found to interact with their targets and cause changes that result in their biological activities . For example, some imidazole derivatives have been found to inhibit the EGFR wild-type enzyme and target the C522 residue of p97 .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they could have multiple molecular and cellular effects .

生化分析

Biochemical Properties

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may interact with various types of cells and cellular processes .

属性

IUPAC Name |

1-(3-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYWVEACRHBHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)